molecular formula C20H38O2 B153825 9-Octadecenoic acid, ethyl ester CAS No. 6114-18-7

9-Octadecenoic acid, ethyl ester

Cat. No. B153825
CAS RN: 6114-18-7
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-VAWYXSNFSA-N
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Description

9-Octadecenoic acid, ethyl ester, also known as Ethyl Oleate or Ethyl 9-octadecenoate, is a compound with the molecular formula C20H38O2 . It is a colorless oily liquid that is flammable, insoluble in water, but soluble in organic solvents .


Molecular Structure Analysis

The molecular structure of 9-Octadecenoic acid, ethyl ester consists of 20 carbon atoms, 38 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3 .


Physical And Chemical Properties Analysis

9-Octadecenoic acid, ethyl ester has a molecular weight of 310.5145 . It is a colorless oily liquid that is flammable, insoluble in water, but soluble in organic solvents .

Scientific Research Applications

Antimicrobial and Bioactivity Profiles

Elaidic acid ethyl ester has been identified in the production of bioactive compounds by certain strains of Streptomyces . These compounds have shown antimicrobial activity against various pathogens, including Bacillus sp., Pseudomonas aeruginosa ATCC 9077, Staphylococcus aureus ATCC 700699, Candida albicans, and Aspergilus flavus . This suggests that Elaidic acid ethyl ester could be used in the development of new antimicrobial agents .

HDL Cholesterol Uptake Capacity

Research has shown that Elaidic acid ethyl ester affects the functionality of high-density lipoprotein (HDL) cholesterol . Specifically, it has been found to inhibit cholesterol uptake and maturation of HDL . This could have implications for cardiovascular health and disease, as HDL cholesterol is often referred to as ‘good’ cholesterol due to its role in removing cholesterol from the bloodstream .

Industrial Applications

Elaidic acid ethyl ester is a high-level fatty acid ester with a floral, fruity, and fatty aroma . It is a pale yellow oily liquid and is widely used in various industries, including chemical, textile, pharmaceutical, daily chemical, and food . Its aromatic properties make it useful in the production of perfumes and flavorings .

Material Science

Elaidic acid ethyl ester can be used in material science research . Scientists with expertise in areas such as life science, chemical synthesis, chromatography, and analytical studies can use this compound in their research .

Mechanism of Action

Target of Action

Elaidic Acid Ethyl Ester, also known as 9-Octadecenoic acid, ethyl ester, Ethyl elaidate, or ethyl octadec-9-enoate, primarily targets the Cholesterylester transfer protein (CETP) . CETP plays a crucial role in the metabolism of high-density lipoprotein (HDL) and very low-density lipoprotein (VLDL) cholesterol .

Mode of Action

The compound interacts with CETP, increasing its activity . This interaction results in an increase in VLDL and a decrease in HDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by Elaidic Acid Ethyl Ester is the lipid metabolism pathway, specifically the metabolism of HDL and VLDL cholesterol . The increased activity of CETP leads to the transfer of cholesterol esters from HDL to VLDL, thus raising VLDL and lowering HDL cholesterol .

Pharmacokinetics

Elaidic Acid Ethyl Ester is characterized by its small viscosity and high absorption by body tissues . It can serve as an excellent solvent for steroids and other lipid drugs . It can also act as a carrier for certain intramuscular injection preparations and microemulsions . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of Elaidic Acid Ethyl Ester’s action primarily involve changes in lipid profiles. Specifically, it leads to an increase in VLDL cholesterol and a decrease in HDL cholesterol . This shift in cholesterol levels could have significant implications for cardiovascular health.

Action Environment

The action, efficacy, and stability of Elaidic Acid Ethyl Ester can be influenced by various environmental factors. For instance, the compound is a colorless oily solid with a melting point of 5.8°C . Therefore, temperature could potentially affect its stability. Furthermore, its action might be influenced by the presence of other compounds in the body, particularly those involved in lipid metabolism.

properties

IUPAC Name

ethyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGKNOAMLMIIKO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00110052
Record name Ethyl (9E)-octadec-9-enoate
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethyl oleate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Ethyl oleate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-Octadecenoic acid, ethyl ester

CAS RN

6114-18-7, 111-62-6
Record name Ethyl elaidate
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Record name Ethyl elaidate
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Record name Ethyl (9E)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00110052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl elaidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.529
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Record name Ethyl oleate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-32 °C
Record name Ethyl oleate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethyl elaidate?

A1: The molecular formula of ethyl elaidate is C20H38O2, and its molecular weight is 310.5 g/mol.

Q2: How does the trans double bond in ethyl elaidate influence its physical properties compared to its cis isomer, ethyl oleate?

A2: The trans configuration of the double bond in ethyl elaidate gives it a more linear structure compared to the bent structure of ethyl oleate, which has a cis double bond. This structural difference results in a higher melting point for ethyl elaidate compared to ethyl oleate. [, ]

Q3: How can ethyl elaidate be synthesized?

A3: Ethyl elaidate can be synthesized through the esterification of elaidic acid with ethanol. Additionally, it can be produced by the isomerization of ethyl oleate using catalysts like sulfur. []

Q4: What analytical techniques are commonly employed to identify and quantify ethyl elaidate?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to identify and quantify ethyl elaidate in various matrices, including plant extracts, food samples, and biological samples. [, , , , , , , , , ]

Q5: What are the primary sources of ethyl elaidate in the human diet?

A5: Ethyl elaidate is primarily found in partially hydrogenated vegetable oils, which are often used in processed foods, margarine, and baked goods. []

Q6: How does the consumption of ethyl elaidate affect lipid metabolism compared to its cis isomer, ethyl oleate?

A6: Research suggests that dietary ethyl elaidate can lead to an increased ratio of phosphatidylethanolamine to phosphatidylcholine in liver phospholipids compared to ethyl oleate. Additionally, ethyl elaidate might inhibit the formation of polyunsaturated fatty acids from precursors like linoleic acid. []

Q7: What impact does ethyl elaidate have on cholesterol metabolism?

A7: Studies in rats suggest that dietary saturated and trans fatty acids, including ethyl elaidate, can influence both the synthesis and hydrolysis of cholesteryl esters in the testes. []

Q8: Has ethyl elaidate been identified in any natural sources?

A8: Yes, ethyl elaidate has been identified as a constituent of the aroma profile of certain orchid species like Serapias cordigera and Serapias parviflora. []

Q9: Does ethyl elaidate exhibit any biological activity?

A9: Research indicates that ethyl elaidate, along with other compounds identified in Commiphora africana resin, exhibits repellent and toxic effects against bed bugs. []

Q10: Are there any potential applications of ethyl elaidate in drug development?

A10: While ethyl elaidate itself might not be a direct target, understanding its effects on lipid metabolism and potential interactions with enzymes could contribute to the development of drugs targeting lipid disorders or related conditions.

Q11: What are the known toxicological effects of ethyl elaidate?

A11: While more research is needed, ethyl elaidate, as a trans fatty acid, has been linked to an increased risk of cardiovascular disease, inflammation, and other metabolic disorders. []

Q12: Are there any specific regulations concerning the use and disposal of ethyl elaidate?

A12: Regulations regarding ethyl elaidate may vary depending on the country and its intended use. It is essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal. []

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